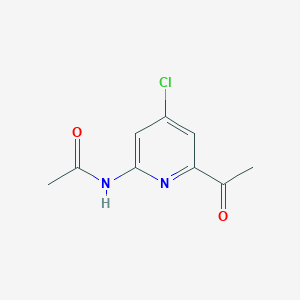
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide typically involves the acetylation of 6-chloro-2-aminopyridine. The reaction is carried out using acetic anhydride in the presence of a base such as sodium acetate. The reaction conditions usually involve heating the mixture to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-(6-substituted-4-chloropyridin-2-YL)acetamide derivatives.
Oxidation Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)carboxylic acid.
Reduction Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)ethanol.
Scientific Research Applications
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets. The acetyl group and the chlorine atom on the pyridine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-(6-Chloro-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group on the pyridine ring.
N-(4-Chloropyridin-2-yl)acetamide: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Uniqueness: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is unique due to the presence of both the acetyl group and the chlorine atom on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1393534-15-0 |
|---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
N-(6-acetyl-4-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-5(13)8-3-7(10)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
FXKWZTAPLOESIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















